(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate
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Overview
Description
(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of isoxazoles and nicotinates Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper or ruthenium, although metal-free methods are also available .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals with specific therapeutic targets.
Industry: The compound can be used in the development of new materials with desirable properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole core but has different substituents, leading to distinct chemical properties and applications.
5-Amino-3-methylisoxazole:
Uniqueness
(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate is unique due to its combination of the isoxazole and nicotinate moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3S/c1-8-11(9(2)18-15-8)7-17-13(16)10-5-4-6-14-12(10)19-3/h4-6H,7H2,1-3H3 |
InChI Key |
FSTAQCRJBNHJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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